molecular formula C7H5BrN2S B2705547 5-(3-bromothiophen-2-yl)-1H-pyrazole CAS No. 166196-68-5

5-(3-bromothiophen-2-yl)-1H-pyrazole

Cat. No.: B2705547
CAS No.: 166196-68-5
M. Wt: 229.1
InChI Key: GHQQEFVAZIMSDU-UHFFFAOYSA-N
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Description

5-(3-Bromothiophen-2-yl)-1H-pyrazole (CAS 166196-68-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a molecular weight of 229.10 and the molecular formula C 7 H 5 BrN 2 S . Its structure combines a brominated thiophene ring with a 1H -pyrazole ring, creating a versatile scaffold for further synthetic elaboration. The presence of both a bromine atom and a pyrazole ring in a single molecule makes this compound a particularly useful intermediate. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse aromatic and heteroaromatic systems . Simultaneously, the pyrazole ring is a privileged pharmacophore in drug discovery, found in a range of therapeutic agents due to its ability to engage in hydrogen bonding and fit well within biological targets . This dual functionality enables researchers to efficiently construct complex molecules for screening and development. This chemical scaffold is directly relevant to several active research areas. Structurally similar bromothiophene-pyrazole hybrids have been synthesized and evaluated for their antibacterial properties against organisms like E. coli and Staphylococcus aureus . Furthermore, related analogues have demonstrated promising anticonvulsant activity in pharmacological studies, highlighting the potential of this core structure in central nervous system drug discovery . Beyond pharmaceuticals, the compound serves as a precursor in the synthesis of organic materials, where the thiophene moiety is often incorporated into π-conjugated systems for electronic applications. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use. Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromothiophen-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQEFVAZIMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3 Bromothiophen 2 Yl 1h Pyrazole and Its Precursors

Strategic Approaches to the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a well-established field in organic synthesis, with several reliable methods available. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final pyrazole ring.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

Cyclocondensation is the most classical and widely employed method for pyrazole synthesis. This approach involves the reaction of a compound containing a 1,3-dielectrophilic system with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. japsonline.comlibretexts.org

A primary route to 5-(3-bromothiophen-2-yl)-1H-pyrazole involves a 1,3-dicarbonyl equivalent derived from a thiophene (B33073) precursor. A key intermediate is 1-(3-bromothiophen-2-yl)ethanone, which can be converted into a suitable 1,3-dielectrophile. nih.govresearchgate.net For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates an enaminone, (E)-3-(dimethylamino)-1-(3-bromothiophen-2-yl)prop-2-en-1-one. This intermediate, upon treatment with hydrazine hydrate (B1144303), readily undergoes cyclocondensation to afford the target pyrazole.

Another established variant is the reaction of α,β-unsaturated ketones, or chalcones, with hydrazine. researchgate.netsemanticscholar.org A chalcone (B49325) precursor, such as 1-(3-bromothiophen-2-yl)-3-arylprop-2-en-1-one, reacts with hydrazine to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. japsonline.comresearchgate.net

Table 1: Cyclocondensation Approach to this compound
StepPrecursorReagentsIntermediate/ProductReaction Type
11-(3-bromothiophen-2-yl)ethanoneDMF-DMA(E)-3-(dimethylamino)-1-(3-bromothiophen-2-yl)prop-2-en-1-oneCondensation
2(E)-3-(dimethylamino)-1-(3-bromothiophen-2-yl)prop-2-en-1-oneHydrazine hydrate (N₂H₄·H₂O)This compoundCyclocondensation

Multi-Component Reaction Sequences for Pyrazole Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.orgrsc.org Various MCRs have been developed for the synthesis of highly substituted pyrazoles. mdpi.comacs.org

While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. For example, a three-component reaction could hypothetically involve a 3-bromothiophene-derived aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a hydrazine derivative. beilstein-journals.org The Knoevenagel condensation between the aldehyde and the active methylene compound, followed by Michael addition of hydrazine and subsequent cyclization, would lead to a functionalized pyrazole. Another approach involves the coupling of alkynes, nitriles, and a titanium imido complex in a [2+2+1] cycloaddition to form the pyrazole core. nih.gov

Table 2: Examples of General Multi-Component Reactions for Pyrazole Synthesis
Number of ComponentsReactant TypesCatalyst/ConditionsReference
ThreeAldehyde, β-ketoester, HydrazineYb(PFO)₃ beilstein-journals.org
ThreeMalononitrile, Aldehyde, HydrazineVarious catalysts beilstein-journals.org
ThreeAlkyne, Nitrile, Titanium Imido ComplexOxidative N-N coupling nih.gov
FourAldehyde, Hydrazine, β-ketoester, Enolizable active methylene compoundPiperidine in water mdpi.com

Approaches to the Synthesis of the 3-Bromothiophene (B43185) Moiety

Directed Bromination Strategies for Thiophene Derivatives

To achieve bromination at the 3-position, several strategies have been developed. One of the most effective methods is the selective dehalogenation of polybrominated thiophenes. For instance, 2,3,5-tribromothiophene (B1329576) can be selectively reduced using zinc dust in acetic acid to remove the two α-bromine atoms, affording 3-bromothiophene in good yield. scispace.comorgsyn.org

Another approach involves the isomerization of 2-bromothiophene (B119243) to 3-bromothiophene, which can be achieved using catalysts like acidic zeolite molecular sieves at elevated temperatures. google.com Furthermore, directed ortho-metalation strategies provide a powerful tool for regiocontrol. Treatment of a 3-substituted thiophene with a strong base like n-butyllithium can lead to lithiation at a specific position, which can then be quenched with a bromine source (e.g., Br₂) to install the bromine atom with high selectivity. google.comgoogle.com

Precursor Synthesis and Functional Group Interconversion

The synthesis of 3-bromothiophene often serves as the starting point for obtaining the necessary precursors for pyrazole construction. guidechem.comconsensus.app A crucial step is the introduction of a functional group at the 2-position that can be elaborated into the pyrazole ring. The most common transformation is the Friedel-Crafts acylation of 3-bromothiophene. nih.gov

The reaction of 3-bromothiophene with acetyl chloride in the presence of a Lewis acid, such as aluminum chloride, selectively introduces an acetyl group at the adjacent 2-position to yield 1-(3-bromo-2-thienyl)ethanone. nih.govresearchgate.net This ketone is a versatile precursor that directly enters into the cyclocondensation reactions described in section 2.1.1.

Table 3: Synthesis of Key Precursor 1-(3-bromo-2-thienyl)ethanone
Starting MaterialReagentsProductReaction TypeReference
3-BromothiopheneAcetyl chloride, AlCl₃, CH₂Cl₂1-(3-bromo-2-thienyl)ethanoneFriedel-Crafts Acylation nih.gov

Coupling Strategies for the Assembly of the Pyrazole-Thiophene Conjugate

The construction of the C-C bond linking the pyrazole and thiophene rings is the final key step in the assembly of the target molecule. As outlined previously, the most convergent and common approach is to form this bond during the synthesis of the pyrazole ring itself, starting from an appropriately functionalized thiophene precursor like 1-(3-bromo-2-thienyl)ethanone.

However, modern cross-coupling methodologies offer an alternative, albeit more linear, synthetic route. These strategies would involve the separate synthesis of a pyrazole and a thiophene moiety, each bearing a reactive functional group, followed by a catalyzed coupling reaction. The Suzuki-Miyaura cross-coupling is a powerful and frequently used reaction for this purpose. nih.govmdpi.com

This alternative strategy could be envisioned in two ways:

Route A: Coupling of a 5-halopyrazole (e.g., 5-bromo-1H-pyrazole or 5-iodo-1H-pyrazole) with (3-bromothiophen-2-yl)boronic acid.

Route B: Coupling of a 5-(dihydroxyboryl)-1H-pyrazole with a di-halogenated thiophene, such as 2,3-dibromothiophene.

These cross-coupling reactions are typically catalyzed by palladium complexes in the presence of a base and are known for their high functional group tolerance and efficiency in constructing biaryl linkages. nih.gov

Table 4: Hypothetical Suzuki-Miyaura Cross-Coupling Strategies
RoutePyrazole PartnerThiophene PartnerTypical Catalyst/Base
A5-Iodo-1H-pyrazole(3-Bromothiophen-2-yl)boronic acidPd(PPh₃)₄ / Na₂CO₃
B5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole2,3-DibromothiophenePd(dppf)Cl₂ / K₂CO₃

Carbon-Carbon Bond Forming Reactions at the Pyrazole-Thiophene Junction

The direct linkage of a pyrazole ring to a thiophene ring is most commonly achieved through transition metal-catalyzed cross-coupling reactions or direct C-H arylation strategies. These methods offer powerful tools for creating the C-C bond between the two heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of 5-arylpyrazoles and related bi-heterocyclic structures. semanticscholar.org These reactions involve coupling an organometallic component with an organic halide or triflate.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods, coupling an organoboron reagent (boronic acid or ester) with an organic halide. To synthesize the target compound, this could involve reacting a 5-halopyrazole with 3-bromothiophene-2-boronic acid, or conversely, 2-bromo-3-(boronic acid)-thiophene with a 5-lithiated or 5-iodinated pyrazole. nih.gov The reaction is valued for the stability and low toxicity of the boronic acid reagents. Studies on related structures, such as the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrate the effectiveness of Suzuki coupling using catalysts like Pd(PPh₃)₄ with a base such as potassium phosphate (B84403) in a solvent like 1,4-dioxane. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Pyrazole-Thiophene Synthesis

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
13-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane72 mdpi.com
23,4-Dichlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane59 mdpi.com
3Phenylboronic acidPd(PPh₃)₄ (30)K₂CO₃THF/H₂O62 rsc.org

Stille Coupling: The Stille reaction pairs an organotin compound (organostannane) with an organic halide. wikipedia.org For the target molecule, this could involve the reaction of 5-iodo-1H-pyrazole with (3-bromothiophen-2-yl)tributylstannane. Stille reactions are known for their tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannanes, though the toxicity of tin reagents is a significant drawback. wikipedia.orgthermofisher.com The reaction is catalyzed by palladium complexes, and additives like CuI can significantly accelerate the reaction rate. harvard.edujuniperpublishers.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.org It is recognized for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.org The synthesis could proceed via the coupling of a 5-halopyrazole with a (3-bromothiophen-2-yl)zinc halide. Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions under milder conditions. wikipedia.org However, they are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org Recent advances have focused on developing more robust protocols, including continuous flow methods for generating and using the alkylzinc halides. nih.govbeilstein-journals.org

Direct C-H arylation is an increasingly popular and atom-economical alternative to traditional cross-coupling methods, as it avoids the pre-functionalization (e.g., halogenation or conversion to an organometallic reagent) of one of the coupling partners. researchgate.net In this approach, a C-H bond on one heterocycle is directly coupled with a C-X (X = halide) bond on the other.

For the synthesis of this compound, this could involve the palladium-catalyzed reaction of 1H-pyrazole with 2,3-dibromothiophene. The challenge lies in controlling the regioselectivity of the C-H activation. The direct arylation of thiophenes typically occurs at the more acidic α-position (C2 or C5). researchgate.netacs.org However, methods for achieving arylation at the β-position (C3 or C4) have also been developed. acs.org A palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophene (B12534823) derivatives has been shown to effectively produce 2-arylated and 2,5-diarylated products, demonstrating the feasibility of functionalizing specific positions on the thiophene ring. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted pyrazoles and thiophenes.

In the formation of the pyrazole ring itself, a common method is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. nih.gov If the 1,3-dicarbonyl compound is unsymmetrical, two regioisomeric pyrazole products can form. Research has shown that the choice of solvent can dramatically influence the regiochemical outcome. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) significantly improves the regioselectivity in favor of one isomer compared to reactions run in traditional solvents like ethanol.

For the thiophene moiety, regioselectivity is key during functionalization. In direct arylation, the inherent acidity of the C-H bonds governs the site of reaction, with the C2 and C5 positions being more reactive than C3 and C4. acs.org Selective functionalization at the C3 position often requires a directing group or the use of precursors where other positions are blocked.

In the context of cross-coupling reactions, the regioselectivity is predetermined by the placement of the halide and the organometallic group on the respective heterocyclic precursors. For example, to ensure the formation of the 5-(thiophen-2-yl) linkage, a 5-halopyrazole is reacted with a thiophene-2-organometallic reagent. nih.gov Stereoselectivity is not a factor in the formation of the aromatic pyrazole-thiophene linkage itself.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and side products. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Table 2: Optimization of Reaction Parameters for Heterocycle Synthesis

ParameterVariationEffect on ReactionReference
Catalyst/Ligand Pd(OAc)₂, Pd(PPh₃)₄, Ni(acac)₂; PPh₃, XPhos, P(tBu)₃Catalyst and ligand choice affects efficiency and functional group tolerance in cross-coupling reactions. Sterically hindered, electron-rich ligands often accelerate coupling. harvard.eduorgsyn.org
Solvent Toluene, Dioxane, DMF, THF, EtOH, TFE, HFIPSolvent polarity and properties can dramatically affect reaction rates and regioselectivity. Fluorinated alcohols can improve regioselectivity in pyrazole formation. nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuThe strength and nature of the base are crucial in both cross-coupling (to facilitate transmetalation) and direct arylation (for C-H activation). mdpi.comnih.gov
Temperature Room Temperature to >100 °CTemperature can control reaction pathways, leading to different products. It also significantly impacts reaction rate and yield. nih.govnih.gov
Additives CuI, Phase-transfer catalystsAdditives like CuI can significantly increase the rate of Stille couplings. harvard.edu

For instance, in the synthesis of pyrazole derivatives, temperature can be used to control divergent pathways, leading to different products from the same starting materials. nih.gov In cross-coupling reactions, screening various palladium catalysts, ligands, and bases is a standard procedure to identify the optimal combination for a specific set of substrates. rsc.org Yields can be significantly improved by carefully tuning these parameters. For example, in a study on oxidative dehydrogenative coupling, changing the solvent from CH₂Cl₂ to EtOH and increasing the temperature from room temperature to 50 °C improved the product yield from 46% to 86%. nih.gov

Green Chemistry Principles in the Synthesis of Related Pyrazole-Thiophene Compounds

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govbenthamdirect.com Key strategies include the use of alternative energy sources, eco-friendly solvents, and recyclable catalysts.

Alternative Solvents and Media: There is a strong emphasis on replacing hazardous organic solvents. Water is an ideal green solvent, and many multicomponent reactions for pyrazole synthesis have been developed in aqueous media. researchgate.netacs.org In one example, an acidic citrus extract was successfully used as a natural, biodegradable medium for the synthesis of thiophene-appended pyrazoles. researchgate.net

Energy Efficiency: Microwave irradiation and ultrasound-assisted synthesis are prominent green techniques. researchgate.net These methods often lead to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net

Catalysis: The development of heterogeneous and recyclable catalysts is a core principle of green chemistry. Using magnetic nano-catalysts, for example, allows for easy separation from the reaction mixture using an external magnet and repeated reuse, which is both economically and environmentally beneficial. researchgate.net

Atom Economy: One-pot and multicomponent reactions are favored as they reduce the number of synthetic steps and purification processes, thereby saving energy and reducing waste. researchgate.net Direct arylation is inherently greener than traditional cross-coupling as it improves atom economy by avoiding the synthesis of organometallic intermediates. researchgate.net

These green approaches are increasingly being applied to the synthesis of various heterocyclic compounds, including pyrazoles, to create more sustainable and efficient chemical processes. nih.govekb.eg

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework and deduce the connectivity between different parts of the molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 5-(3-bromothiophen-2-yl)-1H-pyrazole, the spectrum is expected to show distinct signals for the pyrazole (B372694) and thiophene (B33073) ring protons, as well as a broad signal for the N-H proton of the pyrazole ring.

The two protons on the thiophene ring (H-4' and H-5') are expected to appear as distinct doublets due to coupling with each other. The H-5' proton, being adjacent to the bromine atom, will likely resonate at a slightly different chemical shift than H-4'. The pyrazole ring protons (H-3 and H-4) will also appear as doublets. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (Pyrazole)~12.0-13.0Broad Singlet-
H-3 (Pyrazole)~7.70Doublet~2.0-2.5
H-4 (Pyrazole)~6.50Doublet~2.0-2.5
H-5' (Thiophene)~7.40Doublet~5.5-6.0
H-4' (Thiophene)~7.15Doublet~5.5-6.0

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-5 (Pyrazole)~145.0
C-3 (Pyrazole)~140.0
C-2' (Thiophene)~131.0
C-5' (Thiophene)~129.0
C-4' (Thiophene)~127.0
C-4 (Pyrazole)~105.0
C-3' (Thiophene)~110.0

To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the J-coupling between H-3 and H-4 of the pyrazole ring, and between H-4' and H-5' of the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-3 with C-3, H-4 with C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two heterocyclic rings. For instance, correlations would be expected between the pyrazole proton H-4 and the thiophene carbons C-2' and C-3', as well as between the thiophene proton H-4' and the pyrazole carbon C-5, providing definitive proof of the 5-(thiophen-2-yl) linkage.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. lcms.cz For this compound, the molecular formula is C₇H₅BrN₂S. HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of this formula. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ with an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: HRMS Data

ParameterValue
Molecular FormulaC₇H₅BrN₂S
Calculated m/z for [M+H]⁺ (⁷⁹Br)242.9460
Calculated m/z for [M+H]⁺ (⁸¹Br)244.9440

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net For this compound, characteristic vibrational bands would confirm the presence of the N-H group, the aromatic C-H bonds, the C=C and C=N bonds within the heterocyclic rings, and the C-Br and C-S bonds. japsonline.comajrconline.org

Table 4: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Pyrazole)Stretching3100-3200 (broad)
C-H (Aromatic)Stretching3000-3100
C=N / C=C (Rings)Stretching1500-1600
C-S (Thiophene)Stretching700-750
C-BrStretching500-600

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. spast.org This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's conformation in the solid state. mdpi.com

For this compound, a key structural parameter that would be determined is the dihedral angle between the plane of the pyrazole ring and the plane of the thiophene ring. nih.gov This angle indicates the degree of twisting between the two aromatic systems, which can be influenced by steric hindrance and crystal packing forces. Based on related structures, this angle is expected to be relatively small, suggesting a mostly planar conformation. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictate how the molecules arrange themselves in the crystal lattice. researchgate.net

Conformational Analysis and Torsional Angles

The conformational orientation of the thiophene and pyrazole rings relative to each other is a key structural feature. This is defined by the torsional angle (or dihedral angle) around the single bond connecting the two rings. This angle would be determined from crystallographic data and would indicate whether the molecule adopts a planar or a twisted conformation.

The degree of planarity is influenced by steric hindrance between the hydrogen atom on C4 of the pyrazole and the bromine atom on C3 of the thiophene, as well as potential weak intramolecular interactions. In similar structures, both nearly planar and significantly twisted conformations have been observed, depending on the substitution pattern and crystal packing forces.

A hypothetical data table for key torsional angles would look like this:

Hypothetical Torsional Angles for this compound

Torsional Angle (Atoms)Expected Angle (°)
C(thiophene)-C(thiophene)-C(pyrazole)-N(pyrazole)Variable
Br-C(thiophene)-C(pyrazole)-N(pyrazole)Variable

Note: The actual values would depend on the specific crystalline form and intermolecular interactions.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated to play a role in the crystal packing.

Hydrogen bonding involving the N-H group of the pyrazole ring is a primary directional interaction that would likely be observed. This N-H group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···S hydrogen bonds with neighboring molecules, leading to the formation of chains or dimeric motifs.

A comprehensive crystallographic report would include a detailed analysis of these interactions, including their geometries (distances and angles) and their role in forming the three-dimensional supramolecular architecture.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. semanticscholar.org Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), allow for a detailed examination of the molecule's geometry, stability, and electronic orbitals. semanticscholar.orgresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org For pyrazole-based compounds, DFT calculations can predict key bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process for 5-(3-bromothiophen-2-yl)-1H-pyrazole would involve finding the lowest energy conformation, considering the rotational freedom between the pyrazole (B372694) and bromothiophene rings. Studies on similar heterocyclic systems indicate that a planar conformation, where both rings lie in the same plane, is often the most stable due to the benefits of extended π-conjugation. nih.gov

The energetic stability of a molecule is a critical factor in its reactivity. Highly nitrated pyrazoles, for example, are studied for their energetic properties, where stability is a key concern. researchgate.netnih.govmdpi.com For this compound, its stability can be assessed through its total energy calculated via DFT and by analyzing its frontier molecular orbitals. A larger gap between the highest occupied and lowest unoccupied molecular orbitals generally correlates with higher stability. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comwuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. researchgate.net

While specific FMO data for this compound is not available, analysis of closely related pyrazole-thiophene amide derivatives provides valuable insight. nih.gov DFT calculations on these derivatives show how substituents can alter the HOMO-LUMO energies and the resulting energy gap. nih.gov

Table 1: FMO Analysis of Related Pyrazole-Thiophene Amide Derivatives nih.gov
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Compound 9c-5.897-1.8074.090
Compound 9d-6.199-1.3964.803
Compound 9h-5.883-1.8044.079

Based on this data, compounds 9c and 9h were predicted to be the most chemically reactive due to their smaller energy gaps, while compound 9d was estimated to be the most stable. nih.gov

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. researchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene (B33073) ring, indicating these are nucleophilic centers. The hydrogen atom on the pyrazole's N-H group would exhibit a region of high positive potential, highlighting its acidic nature. wuxiapptec.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT calculations are routinely used to compute Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. asrjetsjournal.org

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. iu.edu.saresearchgate.net The accuracy of these predictions has improved significantly, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts when compared to experimental values. nih.gov Computational studies on pyrazole-thiophene amides have shown a strong correlation between computed NMR data and experimental results. nih.gov

Table 2: Comparison of Experimental and Computed ¹H NMR Chemical Shifts (δ, ppm) for a Related Pyrazole-Thiophene Amide nih.gov
ProtonExperimental δ (ppm)Computed δ (ppm)
NH (pyrazole)13.0112.95
CH (thiophene)7.657.58
CH (pyrazole)6.896.81

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. researchgate.net These calculations help in assigning specific vibrational modes, such as C=N stretching in the pyrazole ring, C-S and C-Br stretching from the thiophene ring, and N-H bending. researchgate.net A scaling factor is often applied to the computed frequencies to better match experimental data due to the approximations inherent in the calculations. researchgate.net

Reactivity Descriptors and Reactivity Profile Prediction

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net These descriptors, including chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (σ), are calculated using the energies of the HOMO and LUMO. asrjetsjournal.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. researchgate.net

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net

Analyzing the chemical hardness and softness helps to build a comprehensive reactivity profile. A molecule with high hardness (and low softness) is less likely to undergo chemical reactions. researchgate.net

Using the FMO data for the related pyrazole-thiophene amide derivatives, these reactivity descriptors can be calculated to illustrate the concept.

Table 3: Calculated Reactivity Descriptors for Related Pyrazole-Thiophene Amide Derivatives nih.gov
CompoundChemical Hardness (η)Chemical Softness (σ)
Compound 9c2.0450.489
Compound 9d2.4020.416
Compound 9h2.0400.490

The results in Table 3 are consistent with the FMO analysis, showing that the most stable compound (9d) has the highest chemical hardness and lowest softness, while the more reactive compounds (9c and 9h) are chemically softer. researchgate.netnih.gov This framework allows for the prediction of the relative reactivity of this compound based on its calculated electronic properties.

Electronic Chemical Potential and Electrophilicity Index

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for elucidating the electronic structure and reactivity of molecules. Key descriptors derived from DFT calculations, such as the electronic chemical potential (μ) and the global electrophilicity index (ω), offer profound insights into the chemical behavior of compounds like this compound.

The electronic chemical potential, μ, represents the negative of the electronegativity of a molecule and is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as follows:

μ = (EHOMO + ELUMO) / 2

A higher chemical potential suggests a greater tendency for the molecule to donate electrons.

The global electrophilicity index, ω, quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. It is defined as:

ω = μ² / 2η

where η is the chemical hardness, calculated as η = (ELUMO - EHOMO) / 2 . A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The presence of the electron-withdrawing bromine atom on the thiophene ring is expected to lower both the HOMO and LUMO energy levels of this compound. This would lead to a higher chemical hardness and a significant electrophilicity index, suggesting the compound is a good electron acceptor. The electronic properties are also influenced by the relative orientation of the thiophene and pyrazole rings. researchgate.net

To illustrate the typical range of these values for related compounds, the following table presents data for conceptually similar thiophene-pyrazole structures.

Compound AnalogueEHOMO (eV)ELUMO (eV)Chemical Potential (μ) (eV)Electrophilicity Index (ω) (eV)
Thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone)-0.182-0.082-0.1320.109
Thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone)-0.177-0.079-0.1280.104

Note: The data presented is for illustrative purposes based on structurally related compounds and not for this compound itself. The actual values for the target compound would require specific DFT calculations.

Simulation of Intermolecular Interactions for Supramolecular Assembly Prediction

The prediction of how molecules self-assemble into larger, ordered structures is a key aspect of supramolecular chemistry and materials science. For this compound, computational simulations can predict the dominant intermolecular interactions that govern its potential to form supramolecular assemblies. These interactions are crucial as they dictate the packing in the solid state and the formation of nanostructures. nih.gov

The molecular structure of this compound offers several features that can lead to specific and directional non-covalent interactions:

Hydrogen Bonding: The N-H group of the pyrazole ring is a classic hydrogen bond donor, while the nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor. This can lead to the formation of chains or cyclic motifs.

Halogen Bonding: The bromine atom at the 3-position of the thiophene ring is a potential halogen bond donor. Halogen bonding is a highly directional interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as the nitrogen or sulfur atoms of a neighboring molecule. Studies on halogen-bonded thiophene derivatives have confirmed the significant role of N···I and N···S interactions in directing their supramolecular architecture. acs.org

Chalcogen Bonding: The sulfur atom of the thiophene ring can participate in chalcogen bonding, interacting with nucleophilic regions of adjacent molecules. The interplay of halogen and chalcogen bonding has been observed to enhance the cohesion of supramolecular structures in S-heterocycles. acs.org

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The compound this compound, with its linked aromatic heterocyclic rings, is a candidate for exhibiting NLO properties.

Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO response of molecules. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability is a tensor quantity that describes the second-order NLO response.

The NLO properties of thiophene-pyrazole systems are influenced by intramolecular charge transfer (ICT) from electron-donating to electron-accepting parts of the molecule. In this compound, the thiophene ring can act as a π-rich donor, while the pyrazole ring and the bromo substituent can modulate the electronic properties. The linkage between these two rings allows for electron delocalization, which is a prerequisite for a significant NLO response.

Computational studies on pyrazole-thiophene amides have shown that strategic substitution can enhance NLO properties. researcher.lifemdpi.comnih.gov For instance, the introduction of donor and acceptor groups across the π-conjugated framework can significantly increase the first hyperpolarizability (β). While specific NLO data for this compound is not available in the reviewed literature, analysis of related compounds provides valuable insights. The magnitude of the NLO response is sensitive to the nature and position of substituents.

The table below presents calculated NLO properties for a series of related pyrazole-thiophene amides, demonstrating the range of values that can be expected for such systems. The calculations were performed at the B3LYP/6-31G(d,p) level of theory.

Compound AnalogueDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
Analogue 9a4.27311.521096.94
Analogue 9d6.12349.561581.08
Analogue 9f5.88355.853954.21

Note: The data is for pyrazole-thiophene amide derivatives and serves to illustrate the NLO properties of similar molecular scaffolds. Analogue 9f, which exhibited the highest NLO response in its series, highlights the potential for tuning these properties through chemical modification. researcher.lifemdpi.comnih.gov

The analysis of frontier molecular orbitals (HOMO-LUMO) is also crucial for understanding NLO properties. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier charge transfer within the molecule. For this compound, the π-conjugation between the thiophene and pyrazole rings is expected to result in a relatively small energy gap, suggesting potential for a significant NLO response.

Reactivity and Derivatization Chemistry of 5 3 Bromothiophen 2 Yl 1h Pyrazole

Functionalization at the Bromine Atom of the Thiophene (B33073) Ring

The bromine atom on the thiophene ring is a key functional handle, enabling a variety of transformations, most notably through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of the thiophene ring by replacing the bromine atom.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is a widely used method for creating biaryl structures. For substrates similar to 5-(3-bromothiophen-2-yl)-1H-pyrazole, such as other bromothiophene-pyrazole amides, Suzuki-Miyaura coupling has been successfully employed for arylation. mdpi.comnih.gov The reaction generally proceeds under mild conditions with high functional group tolerance. nih.gov The choice of catalyst, such as those derived from XPhos, can be crucial for achieving high yields, especially with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.govresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between the bromothiophene and a terminal alkyne. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira reaction is highly efficient for creating arylalkynes and can be carried out under mild, often room-temperature, conditions. libretexts.org Its application to bromothiophenes is well-documented, providing a direct route to introducing alkynyl substituents. researchgate.netresearchgate.net

Negishi Coupling : The Negishi coupling involves the reaction of an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This method is valued for its high reactivity and functional group tolerance. youtube.com Organozinc reagents are typically prepared from the corresponding Grignard or organolithium compounds, which then undergo transmetalation in the catalytic cycle. youtube.comillinois.edu The reaction is effective for a broad range of substrates, including various aryl and vinyl halides. organic-chemistry.org

Heck Reaction : The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction generally shows high stereoselectivity, favoring the trans product. organic-chemistry.org The use of 3-bromothiophene (B43185) as a substrate in Heck reactions to produce vinylated thiophenes has been demonstrated. liverpool.ac.ukthieme-connect.de Dehalogenation can sometimes be a competing side reaction, but conditions can be optimized to favor the desired coupling product. beilstein-journals.org

Table 1: Overview of Cross-Coupling Reactions for Functionalizing Aryl Bromides

Reaction Name Coupling Partner Catalyst System (Typical) Key Feature
Suzuki-Miyaura Boronic acid/ester Pd complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄) High functional group tolerance; mild conditions.
Sonogashira Terminal alkyne Pd complex + Cu(I) co-catalyst + Amine base Efficient synthesis of arylalkynes at room temperature. wikipedia.orgorganic-chemistry.org
Negishi Organozinc reagent Pd or Ni complex (e.g., Pd(PPh₃)₄) High reactivity of organozinc partner. wikipedia.orgnumberanalytics.com
Heck Alkene Pd complex (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) Forms substituted alkenes, usually with trans selectivity. wikipedia.orgorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromine, by a nucleophile. nih.gov This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. nih.govnih.gov

The thiophene ring is inherently electron-rich, and the pyrazole (B372694) substituent is not a strong electron-withdrawing group. Therefore, this compound is generally not expected to be highly reactive towards traditional SNAr pathways without further activation of the aromatic system. Such reactions are more common on highly electron-deficient heterocycles like pyridines and pyrimidines. nih.gov

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal, most commonly lithium. wikipedia.orgias.ac.in This transformation converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species, which can then react with a wide range of electrophiles.

The reaction of this compound with an alkyllithium reagent, such as n-butyllithium, would be expected to result in a rapid bromine-lithium exchange at the C-3 position of the thiophene ring. tcnj.edu This reaction is often performed at very low temperatures (e.g., -78 °C or lower) to prevent side reactions. tcnj.edu The resulting lithiated thiophene can be trapped with electrophiles like carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or DMF (to form an aldehyde). Research on 3-arylthiophenes has shown that metal-halogen exchange can compete with direct metalation (deprotonation) of the thiophene ring, depending on the specific substrate and reaction conditions. rsc.org A combination of reagents, such as i-PrMgCl and n-BuLi, can sometimes be used to achieve selective exchange even in the presence of acidic protons, such as the N-H of the pyrazole. nih.gov

Reactions Involving the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms and three carbon atoms, offering sites for N-functionalization and electrophilic substitution.

The unsubstituted pyrazole ring possesses an acidic N-H proton (a pyrrole-like nitrogen) and a basic sp²-hybridized nitrogen (a pyridine-like nitrogen). nih.gov This amphiprotic character is central to its reactivity. mdpi.com

The N-H proton can be removed by a base to generate a pyrazolate anion. orientjchem.org This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalization. Common reactions include:

N-Alkylation : Reaction with alkyl halides.

N-Acylation : Reaction with acyl chlorides or anhydrides.

N-Arylation : Reaction with activated aryl halides.

This proton-responsive nature is a key feature of protic pyrazoles. mdpi.com The acidity of the N-H proton is enhanced upon coordination to a metal center, which is a principle utilized in catalysis and materials chemistry. mdpi.com

The pyrazole ring is an aromatic system that can undergo electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms, substitution occurs preferentially at the C-4 position, which is the most electron-rich carbon. scribd.com The N-1 nitrogen deactivates the adjacent C-5 position, and the N-2 nitrogen deactivates the C-3 position.

Common electrophilic substitution reactions for pyrazole include:

Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO₂⁺). scribd.com

Sulfonation : Using fuming sulfuric acid to introduce a sulfonic acid group (SO₃). scribd.com

Halogenation : Using reagents like Br₂ or N-bromosuccinimide (NBS).

Vilsmeier-Haack Formylation : Using POCl₃ and DMF to introduce a formyl group (CHO). scribd.com

The substituent already present at the C-5 position (the 3-bromothiophen-2-yl group) will influence the reactivity of the pyrazole ring towards electrophiles, but substitution is still strongly favored at the C-4 position.

Table 2: Summary of Reactivity Sites on this compound

Ring Position Type of Reaction Description
Thiophene C-3 Cross-Coupling / Metal-Halogen Exchange The bromine atom acts as a leaving group or site for metal exchange, enabling C-C bond formation or introduction of other functional groups.
Pyrazole N-1 N-Functionalization The acidic N-H proton can be removed by a base, allowing for alkylation, acylation, etc. orientjchem.org
Pyrazole C-4 Electrophilic Aromatic Substitution The most nucleophilic carbon on the pyrazole ring, susceptible to attack by electrophiles like NO₂⁺. scribd.com

Deprotonation and Anionic Pyrazole Reactivity

The pyrazole ring of this compound contains an acidic N-H proton that can be readily removed by a variety of bases to generate the corresponding pyrazolate anion. This anion is a potent nucleophile and can undergo a range of reactions with electrophiles, primarily at the N1 position. The reactivity of the N-atom at position-1 is significantly enhanced upon deprotonation. google.commdpi.com

Commonly employed bases for the deprotonation of pyrazoles include alkali metal hydrides (e.g., NaH), alkali metal hydroxides (e.g., KOH), and strong organic bases. The choice of base and solvent can influence the regioselectivity of subsequent reactions, although N1 substitution is generally favored.

N-Alkylation: The pyrazolate anion readily reacts with alkyl halides, tosylates, or other alkylating agents to yield N-alkylated products. These reactions are typically performed under anhydrous conditions to prevent competing hydrolysis of the alkylating agent. The N-alkylation of pyrazoles is a well-established method for introducing a variety of substituents onto the pyrazole ring. google.commdpi.comsemanticscholar.orgresearchgate.net For unsymmetrical pyrazoles, the alkylation can lead to a mixture of regioisomers, with the major product often being determined by steric factors. mdpi.comsemanticscholar.org

N-Acylation: Similarly, the pyrazolate anion can be acylated using acid chlorides or anhydrides to furnish N-acylpyrazoles. These reactions are often rapid and high-yielding. Phase-transfer catalysis has also been employed for the acylation of pyrazoles, offering a convenient method under mild conditions. researchgate.net The resulting N-acylpyrazoles are valuable intermediates in organic synthesis.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Pyrazoles This table presents generalized conditions based on known reactions of pyrazole derivatives.

Reaction TypeElectrophileBaseSolventTypical ConditionsProduct
N-AlkylationAlkyl halide (e.g., CH₃I, C₂H₅Br)NaH, K₂CO₃, or Cs₂CO₃DMF, THF, or AcetonitrileRoom temperature to 80 °C1-Alkyl-5-(3-bromothiophen-2-yl)-1H-pyrazole
N-AcylationAcyl chloride (e.g., CH₃COCl, PhCOCl)Triethylamine or PyridineDCM, THF, or Dioxane0 °C to room temperature1-Acyl-5-(3-bromothiophen-2-yl)-1H-pyrazole

Reactivity of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing substituents—the pyrazole at C2 and the bromine at C3—direct the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring (excluding bromination, if it's already brominated)

The reactivity of thiophene towards electrophilic substitution is generally greater than that of benzene. nih.gov In 2,3-disubstituted thiophenes, the preferred position for electrophilic attack is the C5 position, followed by the C4 position. The C2-pyrazole group is an activating group, while the C3-bromo group is a deactivating but ortho-, para-directing group. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position.

Nitration: Nitration of thiophene derivatives can be achieved using various nitrating agents, such as nitric acid in acetic anhydride (B1165640) or other mild conditions to avoid oxidation of the sensitive thiophene ring. rsc.org For this compound, nitration would be expected to yield 5-(3-bromo-5-nitrothiophen-2-yl)-1H-pyrazole as the major product.

Sulfonation: Sulfonation can be carried out using sulfur trioxide complexes (e.g., SO₃-pyridine) or concentrated sulfuric acid. The reaction would likely lead to the formation of 5-(5-(3-bromothiophen-2-yl)-1H-pyrazol-yl)thiophene-2-sulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for introducing carbon substituents onto aromatic rings. uminho.ptmdpi.comjsynthchem.com For the target molecule, Friedel-Crafts acylation, for instance with an acyl chloride and a Lewis acid catalyst like AlCl₃ or SnCl₄, would be expected to occur at the C5 position of the thiophene ring. uminho.pt

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄ or HNO₃/(CH₃CO)₂O5-(3-bromo-5-nitrothiophen-2-yl)-1H-pyrazole
SulfonationH₂SO₄ or SO₃-Pyridine complex5-(5-(3-bromothiophen-2-yl)-1H-pyrazol-yl)thiophene-2-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃(5-(3-bromothiophen-2-yl)-1H-pyrazol-5-yl)(R)methanone

C-H Activation Strategies at Non-Brominated Positions

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for the functionalization of heterocycles at positions that are not easily accessible through classical methods. For this compound, the C4 and C5 positions of the thiophene ring are potential sites for C-H functionalization.

Palladium-catalyzed direct arylation is a prominent strategy for forming C-C bonds via C-H activation. nih.govresearchgate.netnih.govrsc.org These reactions typically involve a palladium catalyst, a ligand, a base, and an aryl halide or triflate. The regioselectivity is often controlled by the electronic and steric properties of the substrate and the directing ability of existing functional groups. For 2-substituted thiophenes, direct arylation often occurs selectively at the C5 position. nih.gov Therefore, reacting this compound with an aryl bromide in the presence of a suitable palladium catalyst system is expected to yield the 5-aryl-3-bromothiophen-2-yl)-1H-pyrazole derivative. Functionalization at the C4 position is more challenging but may be achievable with appropriate directing groups or catalyst systems.

Table 3: Representative Conditions for Palladium-Catalyzed C-H Arylation This table presents generalized conditions based on known reactions of thiophene and pyrazole derivatives.

CatalystLigandBaseArylating AgentSolventTypical ConditionsExpected Product at C5
Pd(OAc)₂ or PdCl₂(dppf)PCy₃, P(t-Bu)₃, or SPhosK₂CO₃, Cs₂CO₃, or KOAcAryl bromide or iodideDMA, Dioxane, or Toluene100-150 °C5-(5-Aryl-3-bromothiophen-2-yl)-1H-pyrazole

Multicomponent Reaction Strategies for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular complexity. nih.gov Both pyrazole and thiophene scaffolds are frequently synthesized and functionalized using MCRs. nih.govnih.govmdpi.com

This compound can be envisioned as a versatile building block in various MCRs. For example:

The nucleophilic N-H of the pyrazole ring could participate in MCRs involving aldehydes and isocyanides, such as the Ugi or Passerini reactions, after suitable functionalization.

The thiophene ring, with its reactive C-H bonds, could act as a component in transition-metal-catalyzed MCRs.

Derivatives of this compound, such as those bearing aldehyde or ketone functionalities introduced via Friedel-Crafts acylation, could serve as key substrates in well-known MCRs like the Hantzsch, Biginelli, or Gewald reactions to construct more elaborate heterocyclic systems. nih.gov

The application of MCRs to this compound opens up avenues for the rapid generation of libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Coordination Chemistry and Catalysis with 5 3 Bromothiophen 2 Yl 1h Pyrazole As a Ligand

Design Principles for Pyrazole-Based Ligands

Pyrazole (B372694) and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry due to their versatile coordination capabilities. journalirjpac.comnih.gov The design of pyrazole-based ligands is guided by several key principles that allow for the tuning of the electronic and steric properties of the resulting metal complexes.

One of the primary reasons for the extensive use of pyrazoles is their variety of coordination modes. nih.gov A simple pyrazole ring can coordinate to a metal center as a neutral monodentate ligand through its pyridine-type nitrogen atom. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. nih.gov

The versatility of pyrazole-based ligands is further enhanced by the ease of introducing various substituents onto the pyrazole ring. Functionalization at different positions of the pyrazole ring can be used to modulate the ligand's donor strength, introduce additional coordinating sites (leading to chelating or bridging ligands), and control the steric environment around the metal center. researchgate.net For instance, bulky substituents can create a specific coordination pocket that influences the catalytic activity of the metal complex.

Furthermore, the acidic NH proton of the pyrazole ring can engage in hydrogen bonding, which can play a crucial role in the self-assembly of supramolecular structures and influence the properties of the resulting metal complexes. nih.gov Protic pyrazoles, which have an N-unsubstituted pyrazole ring, are of particular interest in the development of catalysts that rely on metal-ligand cooperation, where the NH group can act as a proton shuttle or participate in substrate activation. nih.gov

Synthesis and Characterization of Metal Complexes

Specific information on the synthesis and characterization of metal complexes involving 5-(3-bromothiophen-2-yl)-1H-pyrazole as a ligand is not available in the current body of scientific literature. However, general methods for the synthesis of metal complexes with pyrazole-based ligands are well-established. These typically involve the reaction of a metal salt or a metal precursor complex with the pyrazole-based ligand in a suitable solvent. The reaction conditions, such as temperature, solvent, and stoichiometry, are optimized to favor the formation of the desired complex.

Characterization of the resulting metal complexes would typically involve a combination of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of the ligand and to probe the coordination environment of the metal ion.

Infrared (IR) spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole and thiophene (B33073) rings.

UV-Vis spectroscopy: To study the electronic properties of the metal complexes.

Mass spectrometry: To confirm the molecular weight and composition of the complexes.

Elemental analysis: To determine the elemental composition of the synthesized complexes.

While no specific studies have been conducted on this compound, its potential coordination modes and denticity can be inferred from its structure and the known chemistry of similar pyrazole-based ligands.

This ligand could potentially act as:

A monodentate ligand , coordinating to a metal center through the pyridine-type nitrogen atom of the pyrazole ring.

A bidentate ligand , if the thiophene sulfur atom also participates in coordination, forming a five-membered chelate ring. The bromine substituent on the thiophene ring could influence the electronic properties of the sulfur atom and its ability to coordinate.

A bridging ligand , upon deprotonation of the pyrazole NH group, linking two metal centers.

The actual coordination mode and denticity would depend on the specific metal ion, the reaction conditions, and the presence of other competing ligands.

For a hypothetical metal complex of this compound, X-ray crystallography would be essential to:

Confirm the coordination mode of the ligand (monodentate, bidentate, or bridging).

Determine the coordination number and geometry of the metal ion.

Identify any intermolecular interactions, such as hydrogen bonding or π-π stacking, that might influence the crystal packing.

Currently, there are no published crystal structures of metal complexes containing the this compound ligand.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the nature of the metal ion and the coordinated ligands. For hypothetical complexes of this compound, these properties would be of significant interest.

The electronic properties , often studied by UV-Vis spectroscopy and electrochemical methods like cyclic voltammetry, would provide insights into the metal-ligand bonding and the energy levels of the molecular orbitals. The presence of the electron-withdrawing bromine atom and the π-systems of the thiophene and pyrazole rings would likely influence the ligand field strength and the energies of charge-transfer transitions.

The magnetic properties of the complexes would depend on the identity and oxidation state of the metal ion. For paramagnetic metal centers, magnetic susceptibility measurements would be used to determine the effective magnetic moment, which provides information about the number of unpaired electrons and the spin state of the metal ion. scirp.org

Without experimental data for complexes of this compound, any discussion of their specific electronic and magnetic properties remains speculative.

Applications in Homogeneous Catalysis

Metal complexes with pyrazole-based ligands have found applications in various areas of homogeneous catalysis. nih.gov The tunability of the steric and electronic properties of these ligands allows for the design of catalysts with specific activities and selectivities.

In the context of catalyst design, the this compound ligand offers several features that could be exploited. The pyrazole moiety can provide a strong anchor to the metal center, while the thiophene ring could be further functionalized to introduce additional catalytic functionalities or to fine-tune the electronic properties of the catalyst.

The development of catalyst precursors would involve the synthesis and characterization of well-defined metal complexes of the ligand. These precursor complexes would then be activated under catalytic conditions to generate the active catalytic species. The nature of the active species and the catalytic mechanism would need to be investigated through detailed mechanistic studies.

Given the lack of experimental work on metal complexes of this compound, its potential as a ligand in homogeneous catalysis remains unexplored.

Mechanistic Studies of Catalytic Reactions

There are no specific mechanistic studies available for catalytic reactions involving metal complexes of this compound. In broader contexts, mechanistic studies of pyrazole-containing ligands in catalysis often reveal the importance of the pyrazole nitrogen atoms in coordinating to the metal center and influencing its electronic properties. For instance, in some catalytic cycles, the proton on the pyrazole nitrogen can participate in proton-coupled electron transfer steps or act as a proton shuttle, which can be crucial for the catalytic mechanism. However, without experimental or computational data for the specific ligand , any proposed mechanism would be purely speculative.

Substrate Scope and Reaction Efficiency (e.g., Oxidation, Epoxidation)

Detailed information, including data tables on the substrate scope and reaction efficiency for oxidation or epoxidation reactions catalyzed by complexes of this compound, is not present in the available scientific literature. Research on other pyrazole-based ligands has shown that they can support various metals (e.g., copper, iron, ruthenium) in catalyzing oxidation and epoxidation reactions. The efficiency and substrate scope in these cases are highly dependent on the substituents on the pyrazole and the nature of the metal center. For example, electron-withdrawing or -donating groups on the pyrazole ring can tune the catalytic activity. The bulky thiophene group in the target ligand might influence the steric accessibility of the catalytic site, but without experimental data, this remains a hypothesis.

Table 6.4.3.1: Hypothetical Substrate Scope for Catalytic Oxidation (Data Not Available)

Substrate Product Catalyst Loading (mol%) Conversion (%) Selectivity (%)

Table 6.4.3.2: Hypothetical Substrate Scope for Catalytic Epoxidation (Data Not Available)

Alkene Substrate Epoxide Product Catalyst Loading (mol%) Conversion (%) Selectivity (%)

Metal-Ligand Cooperative Reactivities in Catalysis

The concept of metal-ligand cooperativity, where both the metal center and the ligand actively participate in a chemical transformation, is a key principle in modern catalysis. Protic pyrazole ligands, in general, are known to engage in such cooperative catalysis. The N-H proton of the pyrazole can act as a Brønsted acid or be involved in hydrogen bonding to activate a substrate, while the metal center performs a Lewis acidic role or facilitates redox processes.

There is no specific research describing metal-ligand cooperative reactivities involving this compound. The presence of the N-H proton suggests that such cooperativity is possible, but its actual role in a catalytic cycle with this particular ligand has not been investigated.

Heterogenization Strategies for Immobilized Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. Common heterogenization strategies include covalent attachment of the ligand to a polymer or inorganic support (like silica (B1680970) or zeolites), ion-exchange, or encapsulation.

No studies have been found that detail heterogenization strategies specifically for catalysts based on this compound. In principle, the pyrazole or thiophene ring could be functionalized to allow for covalent grafting onto a support. For example, a functional group could be introduced on the thiophene ring (if the bromo-substituent is modified) or the pyrazole ring to serve as an anchor. However, without experimental validation, these remain general possibilities rather than established methods for this specific compound.

Applications in Advanced Materials Science

Utilization as Building Blocks for Organic Electronic Materials

The conjugation of thiophene (B33073) and pyrazole (B372694) rings in this compound forms a donor-acceptor (D-A) type structure, which is a fundamental design concept for many organic electronic materials. This intrinsic electronic structure facilitates intramolecular charge transfer, a crucial process for the functioning of various electronic devices.

While direct studies on 5-(3-bromothiophen-2-yl)-1H-pyrazole for OFETs are not extensively documented, the broader class of thiophene-pyrazole copolymers has shown promise. For instance, donor-acceptor type semiconducting copolymers incorporating thiophene and other nitrogen-containing heterocycles like thiazole (B1198619) have been synthesized for use in OFETs. The performance of these devices is influenced by factors such as the crystallinity of the polymer film and the charge-transfer path. Thieno[3,2-b]thiophene isoindigo based copolymers have demonstrated good ambipolar properties in top-gate/bottom-contact OFET devices, with hole and electron mobilities reaching up to 0.4 cm²/Vs and 0.7 cm²/Vs, respectively. This suggests that polymers derived from this compound could exhibit interesting charge transport characteristics.

A study on a new π-conjugation extended fused diketopyrrolopyrrole (FDPP) derivative, which has a planar core structure, showed p-type behavior with a hole mobility of approximately 9.7 × 10⁻³ cm²/V⁻¹s⁻¹. This highlights the potential of planar, conjugated molecules in achieving good charge transport.

Thiophene-based materials are actively researched for their applications in OLEDs. For instance, a multi-resonance emitter with a five-membered thiophene as the π-core has been shown to enable efficient, narrowband green OLEDs with an external quantum efficiency (EQE) of 34.6%. This material also exhibited a reduced efficiency roll-off, maintaining an EQE of 26.8% at a high luminance of 1000 cd m⁻².

Pyrazoline derivatives have also been investigated as materials for blue OLEDs. Devices fabricated with a pyrazoline phenyl derivative as the emissive layer have demonstrated efficacies up to 10.63 cd/A with a peak emission wavelength at 445 nm. Furthermore, OLEDs based on carbazole (B46965) and thienopyrroledione derivatives have achieved high luminances and current efficiencies. For example, devices using carbazole derivatives have shown luminances up to 4130 cd/m² and current efficiencies of about 20 cd/A. These findings suggest that materials derived from this compound could be tailored to exhibit desirable electroluminescent properties.

Thiophene-based donor-acceptor copolymers are widely explored for their use in organic solar cells. The performance of these solar cells is highly dependent on the molecular structure of the active layer materials, which influences their absorption spectra, energy levels, and morphology. Thiophene-based push-pull small molecules have been investigated for their photovoltaic properties, demonstrating power conversion efficiencies (PCEs) ranging from 2.54% to 3.96% in non-fullerene organic solar cells.

Fused-thiophene-based materials have also shown significant promise in organic photovoltaics. For example, a vacuum-deposited organic solar cell using a donor material based on dithieno[3,2-b:2',3'-d]thiophene and pyrene (B120774) achieved a PCE of 3.60% with a high open-circuit voltage of 0.98 V. Another device based on an asymmetric electron-donor molecule containing a thienothiophene spacer reached a PCE of 5.41%. These examples underscore the potential of thiophene-containing molecules in harvesting solar energy.

Supramolecular Chemistry and Self-Assembly of Pyrazole-Thiophene Conjugates

The self-assembly of π-conjugated molecules is a powerful strategy for creating well-ordered nanostructures with enhanced electronic properties. While specific studies on the self-assembly of this compound are limited, research on related thiophene-based oligomers provides valuable insights. Thiophene oligomers have been shown to self-assemble into nanostructured fluorescent and conductive microfibers.

A thiophene-based α-cyanostyrene derivative was found to self-assemble into nanoparticles in organic solvents, exhibiting strong fluorescence emission. The morphology of these assemblies could be controlled by changing the solvent composition, leading to the formation of nanofibers. This ability to control the morphology of self-assembled structures is crucial for optimizing the performance of organic electronic devices.

Chemo-Sensors and Probes for Non-Biological Analytes

The pyrazole and thiophene moieties present in this compound make it an interesting candidate for the development of chemo-sensors. Pyrazole derivatives are known to act as chelating ligands for metal ions and have been incorporated into fluorescent sensors. For instance, a pyrazole-based sensor displayed a 20-fold increase in fluorescence upon binding with Zn²⁺ ions. Another pyrazole sensor showed a 30-fold fluorescence enhancement in the presence of Fe³⁺.

Thiophene-based fluorescent probes have also been developed for the detection of metal ions. A dipyridine-thiophene-based probe was designed for the selective recognition of Cu²⁺ ions, exhibiting a "turn-off" fluorescence response with a detection limit of 0.789 μM. The sensing mechanism of these probes often involves processes like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), which are modulated by the binding of the analyte. Given the presence of both thiophene and pyrazole units, derivatives of this compound could be designed to be highly selective and sensitive chemo-sensors for various non-biological analytes.

Sensor TypeAnalyteResponseLimit of Detection (LOD)
Pyrazole-basedZn²⁺20x fluorescence increase-
Pyrazole-basedFe³⁺30x fluorescence increase0.025 µM
Dipyridine-thiophene-basedCu²⁺Fluorescence quenching0.789 µM

Incorporation into Polymer Architectures for Functional Materials

The bromine atom on the thiophene ring of this compound serves as a convenient handle for polymerization reactions, such as Suzuki or Stille coupling. This allows for the incorporation of the thiophene-pyrazole unit into the backbone of conjugated polymers. The resulting polymers can be designed to have specific electronic and optical properties for various applications.

For example, polythiophene derivatives containing pyrazoline side groups have been synthesized and characterized. These polymers exhibited good solubility, electrical conductivity of around 1.3 × 10⁻⁶ S/cm, and high fluorescence intensity. The thermal stability of these polymers was also notable, with some being stable up to 590°C.

Thiophene-based copolymers are extensively used in organic electronics. Thiophene-thiazole based semiconducting copolymers have been developed for high-performance polymer field-effect transistors. The properties of these polymers can be tuned by controlling their regioregularity, which affects their crystallinity and charge transport properties. The incorporation of the this compound moiety into polymer chains could lead to new functional materials with tailored properties for applications in organic electronics and beyond.

Polymer TypeApplicationKey Properties
Polythiophene with pyrazoline side groupsOrganic ElectronicsGood solubility, electrical conductivity (~1.3 × 10⁻⁶ S/cm), high fluorescence
Thiophene-thiazole copolymersOFETsHigh charge carrier mobility, tunable crystallinity
Thieno[3,2-b]thiophene isoindigo copolymersOFETsAmbipolar behavior, hole mobility up to 0.4 cm²/Vs, electron mobility up to 0.7 cm²/Vs

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 5-(3-bromothiophen-2-yl)-1H-pyrazole and its derivatives is geared towards "green" and more efficient methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. nih.govresearchgate.net To address these limitations, researchers are exploring a variety of innovative approaches.

One promising avenue is the adoption of flow chemistry . This technology offers enhanced control over reaction parameters, improved safety, and better scalability compared to conventional batch methods. mdpi.com The continuous nature of flow synthesis can lead to higher yields and purity, minimizing waste and energy consumption. springerprofessional.desci-hub.se For a compound like this compound, a multi-step synthesis could be streamlined into a continuous process, reducing manual handling and the isolation of intermediates. uc.ptgalchimia.com

Photocatalysis is another area of intense research, offering mild and environmentally friendly reaction conditions. organic-chemistry.orgrsc.org Visible-light-induced photocatalysis, for instance, can enable the construction of the pyrazole (B372694) ring under ambient temperature and pressure, using air as a benign oxidant. organic-chemistry.org This approach could be adapted for the synthesis of thiophene-substituted pyrazoles, potentially reducing the reliance on heavy metal catalysts and harsh reagents. acs.orgorganic-chemistry.orgrsc.org

Furthermore, the development of multi-component reactions (MCRs) will be crucial. MCRs allow for the construction of complex molecules like this compound in a single step from three or more starting materials, significantly improving atom economy and reducing waste. beilstein-journals.orgmdpi.com The design of novel MCRs for the regioselective synthesis of functionalized pyrazoles is an active area of investigation. beilstein-journals.orggoogle.com

The table below summarizes some emerging sustainable synthetic methods applicable to pyrazole derivatives.

Synthetic MethodAdvantagesPotential Application to this compound
Flow Chemistry Enhanced safety, scalability, and control; higher yields. mdpi.comStreamlined, multi-step synthesis with in-line purification. uc.pt
Photocatalysis Mild reaction conditions; use of renewable energy sources. organic-chemistry.orgGreen synthesis of the pyrazole ring from thiophene (B33073) precursors. organic-chemistry.org
Microwave-Assisted Synthesis Reduced reaction times; increased yields. nih.govnih.govgsconlinepress.comRapid and efficient cyclization to form the pyrazole ring. nih.gov
Multi-Component Reactions High atom economy; operational simplicity. beilstein-journals.orgOne-pot synthesis from simple thiophene and pyrazole precursors. mdpi.com

Exploration of Unconventional Reactivity Patterns

The unique electronic properties arising from the juxtaposition of the electron-rich thiophene ring and the pyrazole moiety in this compound suggest the potential for unconventional reactivity. The bromine atom on the thiophene ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for further functionalization.

Future research will likely focus on exploiting this reactivity in novel ways. For example, the use of photocatalysis could unlock new reaction pathways that are not accessible through traditional thermal methods. rsc.org This could involve selective C-H functionalization of the pyrazole or thiophene ring, or novel cycloaddition reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, will be instrumental in predicting and understanding the reactivity of this molecule. mdpi.com By mapping the electron density and predicting reaction barriers, researchers can design experiments to explore previously unknown transformations. This could lead to the discovery of new catalysts and reaction conditions that promote unconventional reactivity, expanding the synthetic utility of this compound.

Integration with Machine Learning and AI for Accelerated Discovery

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activity, and material characteristics of novel pyrazole derivatives. researchgate.netmdpi.comresearchgate.net This allows for the in silico screening of vast virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental validation. mdpi.comarxiv.org For instance, AI can be used to predict the electronic properties of polymers containing thiophene and pyrazole units, guiding the design of new materials for optoelectronic applications. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties. acs.org By learning the underlying patterns in chemical space, these models can propose novel derivatives of this compound that are optimized for a specific application, such as a particular biological target or material property.

Reaction Prediction and Synthesis Design: AI can also assist in the development of novel synthetic routes. By analyzing vast databases of chemical reactions, ML models can predict the outcome of a given reaction or even propose a complete synthetic pathway for a target molecule. This can help chemists to design more efficient and sustainable synthetic strategies.

The synergy between AI and experimental chemistry will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the rapid discovery of new and valuable compounds. nih.gov

Expanding the Scope of Material Science Applications Beyond Current Paradigms

The unique electronic and photophysical properties of thiophene- and pyrazole-containing compounds make them attractive candidates for a range of material science applications. rsc.org Future research will aim to expand the use of this compound and its derivatives beyond their current applications.

Organic Electronics: The conjugated π-system of the thiophene and pyrazole rings suggests potential for use in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a convenient point for polymerization or for tuning the electronic properties of the molecule.

Chemosensors: The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions and other analytes. This opens up the possibility of developing novel chemosensors based on this compound. rsc.org By incorporating fluorophores or chromophores, these sensors could provide a visual or spectroscopic response to the presence of specific substances.

Nonlinear Optics: The presence of donor and acceptor moieties in conjugated organic molecules can lead to significant nonlinear optical (NLO) properties. mdpi.com The electronic asymmetry of the this compound scaffold makes it a promising candidate for NLO materials, which have applications in telecommunications and optical computing.

The following table highlights potential future material science applications for derivatives of this compound.

Application AreaPotential Role of this compound Derivatives
Organic Electronics Building blocks for conductive polymers and small molecule semiconductors.
Chemosensors Ligands for the selective detection of metal ions and other analytes. rsc.org
Nonlinear Optics Chromophores with high second-order NLO responses. mdpi.com
Smart Materials Components of stimuli-responsive materials that change their properties in response to light, heat, or chemical signals.

Addressing Scalability and Industrial Feasibility of Synthesis and Application

For any promising compound to have a real-world impact, its synthesis must be scalable and economically viable. A significant challenge for the future of this compound will be the development of robust and cost-effective manufacturing processes.

Process Intensification: Technologies like flow chemistry will be critical for the industrial-scale production of this compound and its derivatives. mdpi.comgalchimia.com Continuous manufacturing processes can offer significant advantages in terms of safety, efficiency, and cost-effectiveness compared to traditional batch production. springerprofessional.de

Green Chemistry in Industry: The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Future industrial syntheses of this compound will need to prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption. researchgate.netganeshremedies.com

Successfully addressing these challenges will be crucial for translating the potential of this compound from the laboratory to industrial applications in pharmaceuticals, materials science, and beyond. zhishangchemical.compharmtech.com

Q & A

Q. How to address low yields in multi-step syntheses involving this compound?

  • Answer :
  • Stepwise Optimization : Isolate intermediates to identify bottlenecks.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at reactive sites .

Data Contradiction & Validation

Q. How to resolve discrepancies between theoretical and experimental UV-Vis spectra?

  • Answer :
  • Solvent Effects : Include solvent polarity in TD-DFT calculations (e.g., IEFPCM model).
  • Aggregation Studies : Dilution tests to rule out aggregation-induced shifts .

Q. What validation steps ensure reproducibility in biological assays?

  • Answer :
  • Positive/Negative Controls : Standard inhibitors (e.g., doxorubicin for cytotoxicity).
  • Triplicate Runs : Statistical analysis (e.g., ANOVA) to confirm significance.
  • Blind Testing : Independent labs replicate results to eliminate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.